molecular formula C14H19ClO3 B12803006 Isobutyl 2-(4-chloro-2-methylphenoxy)propionate CAS No. 84332-89-8

Isobutyl 2-(4-chloro-2-methylphenoxy)propionate

Cat. No.: B12803006
CAS No.: 84332-89-8
M. Wt: 270.75 g/mol
InChI Key: RMPYJRQOSTUDNH-UHFFFAOYSA-N
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Description

Isobutyl 2-(4-chloro-2-methylphenoxy)propionate is an organic compound with the molecular formula C14H19ClO3. It is a derivative of phenoxypropionic acid and is characterized by the presence of a chloro and methyl group on the phenyl ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isobutyl 2-(4-chloro-2-methylphenoxy)propionate typically involves the esterification of 2-(4-chloro-2-methylphenoxy)propionic acid with isobutanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Isobutyl 2-(4-chloro-2-methylphenoxy)propionate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium amide (NaNH2) or thiourea.

Major Products Formed

    Oxidation: Formation of 2-(4-chloro-2-methylphenoxy)propionic acid.

    Reduction: Formation of isobutyl 2-(4-chloro-2-methylphenoxy)propanol.

    Substitution: Formation of various substituted phenoxypropionates depending on the nucleophile used.

Scientific Research Applications

Isobutyl 2-(4-chloro-2-methylphenoxy)propionate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its role as a herbicide.

    Medicine: Investigated for its potential therapeutic properties, although specific medical applications are still under research.

    Industry: Utilized in the formulation of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of isobutyl 2-(4-chloro-2-methylphenoxy)propionate involves its interaction with specific molecular targets. In the context of its herbicidal activity, the compound acts by inhibiting key enzymes involved in plant growth and development. The chloro and methyl groups on the phenyl ring enhance its binding affinity to these targets, leading to effective inhibition.

Comparison with Similar Compounds

Similar Compounds

    Isobutyl 2-(4-chloro-2-methylphenoxy)propionate (±): A racemic mixture of the compound.

    2-(4-Chloro-2-methylphenoxy)propionic acid: The parent acid of the ester.

    Isobutyl 2-(4-chloro-2-methylphenoxy)propanol: The reduced form of the ester.

Uniqueness

This compound is unique due to its specific structural features, such as the chloro and methyl groups on the phenyl ring, which confer distinct chemical and biological properties. Its ester functionality also allows for versatile chemical modifications, making it a valuable compound in various applications.

Properties

CAS No.

84332-89-8

Molecular Formula

C14H19ClO3

Molecular Weight

270.75 g/mol

IUPAC Name

2-methylpropyl 2-(4-chloro-2-methylphenoxy)propanoate

InChI

InChI=1S/C14H19ClO3/c1-9(2)8-17-14(16)11(4)18-13-6-5-12(15)7-10(13)3/h5-7,9,11H,8H2,1-4H3

InChI Key

RMPYJRQOSTUDNH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC(C)C(=O)OCC(C)C

Origin of Product

United States

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